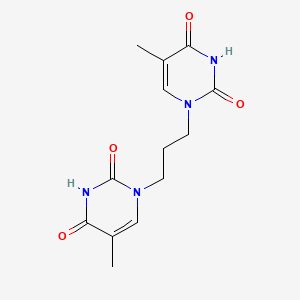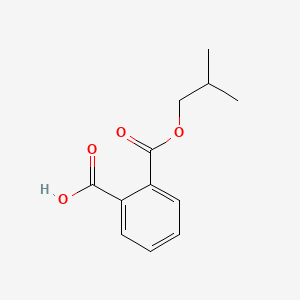
Tin sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin sulfate, also known as stannous sulfate, is a chemical compound with the formula SnSO₄. It is a white or yellowish crystalline solid that is highly soluble in water. This compound is known for its deliquescent properties, meaning it can absorb moisture from the air and dissolve in it. This compound is primarily used in electroplating, as a reducing agent, and in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Tin sulfate can be synthesized through several methods. One common laboratory method involves the reaction between metallic tin and sulfuric acid: [ \text{Sn} + \text{H}_2\text{SO}_4 \rightarrow \text{SnSO}_4 + \text{H}_2 ]
Another method involves the displacement reaction between metallic tin and copper(II) sulfate: [ \text{Sn} + \text{CuSO}_4 \rightarrow \text{Cu} + \text{SnSO}_4 ]
Industrial Production Methods: In industrial settings, this compound is often produced by reacting tin with sulfuric acid under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion of tin to this compound. The resulting product is then purified through crystallization or other separation techniques.
Types of Reactions:
-
Oxidation: this compound can undergo oxidation to form tin(IV) sulfate. [ 2 \text{SnSO}_4 + \text{O}_2 \rightarrow 2 \text{Sn(SO}_4)_2 ]
-
Reduction: this compound acts as a reducing agent in various chemical reactions. [ \text{SnSO}_4 + 2 \text{H}_2 \rightarrow \text{Sn} + \text{H}_2\text{SO}_4 ]
-
Substitution: this compound can participate in substitution reactions with other metal salts. [ \text{SnSO}_4 + \text{Cu} \rightarrow \text{CuSO}_4 + \text{Sn} ]
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, other metals.
Reaction Conditions: Elevated temperatures, controlled atmospheres.
Major Products Formed:
Oxidation: Tin(IV) sulfate.
Reduction: Metallic tin.
Substitution: Copper sulfate, other metal sulfates.
科学研究应用
Tin sulfate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reducing agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Investigated for its potential use in medical imaging and as a component in certain pharmaceuticals.
作用机制
Tin sulfate acts primarily as a reducing agent, donating electrons to other compounds in chemical reactions. This property makes it useful in various industrial processes, such as electroplating and organic synthesis. In lead-acid batteries, this compound improves battery performance by altering the structure of the lead sulfate layer on the battery plates, enhancing corrosion resistance and charge acceptance .
相似化合物的比较
- Tin(II) chloride (SnCl₂)
- Tin(II) bromide (SnBr₂)
- Tin(II) iodide (SnI₂)
- Lead(II) sulfate (PbSO₄)
Comparison:
- Tin(II) chloride, bromide, and iodide: These compounds are similar to tin sulfate in that they contain tin in the +2 oxidation state. they differ in their anionic components and specific applications. For example, tin(II) chloride is commonly used as a reducing agent and in the preparation of other tin compounds.
- Lead(II) sulfate: This compound is similar to this compound in its sulfate anion but differs in its cation. Lead(II) sulfate is primarily used in lead-acid batteries and has different chemical properties and applications compared to this compound .
This compound stands out due to its unique combination of properties, including its solubility, reducing capabilities, and versatility in various applications.
属性
CAS 编号 |
10031-62-6 |
|---|---|
分子式 |
H2O4SSn |
分子量 |
216.79 g/mol |
IUPAC 名称 |
tin(4+);disulfate |
InChI |
InChI=1S/H2O4S.Sn/c1-5(2,3)4;/h(H2,1,2,3,4); |
InChI 键 |
CICKVIRTJQTMFM-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sn+4] |
规范 SMILES |
OS(=O)(=O)O.[Sn] |
Key on ui other cas no. |
19307-28-9 |
相关CAS编号 |
19307-28-9 |
同义词 |
stannous sulfate stannous sulfate, 113-labeled 1-2Sn salt stannous sulfate, 113-labeled Sn salt stannous sulfate, 117-labeled Sn salt stannous sulfate, 119-labeled Sn salt tin sulfate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
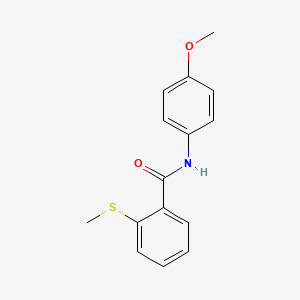
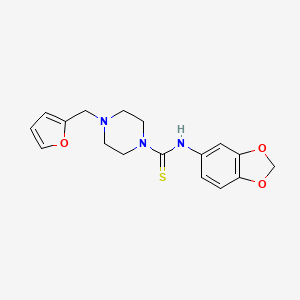
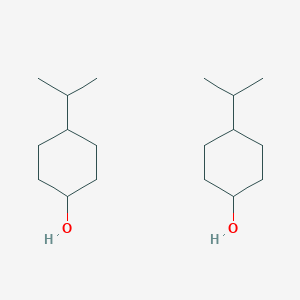
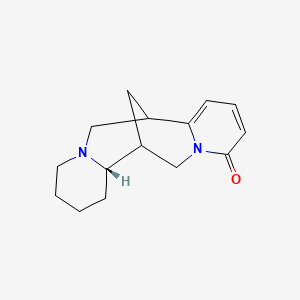
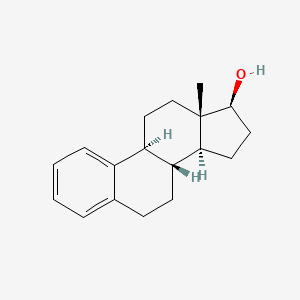
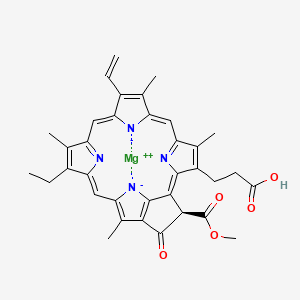
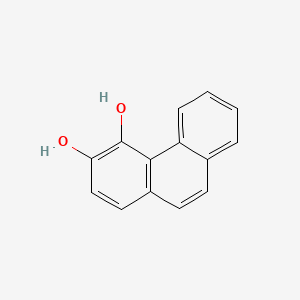
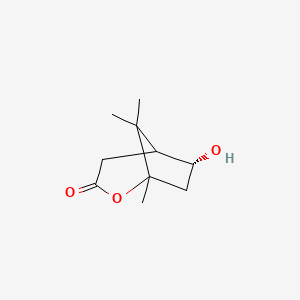
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1199325.png)
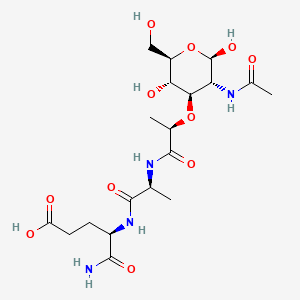
![(2R)-2-[(2S,3S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5S)-5-[(2S,3S,5R,6S)-6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1199328.png)
